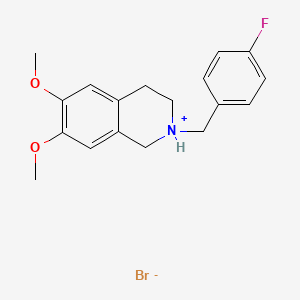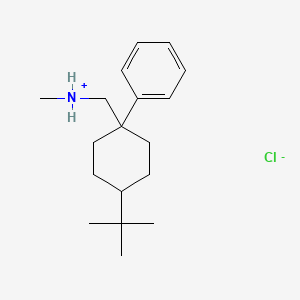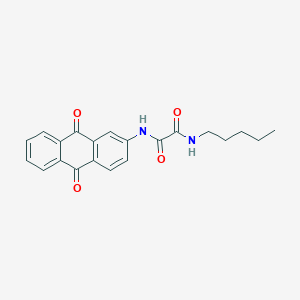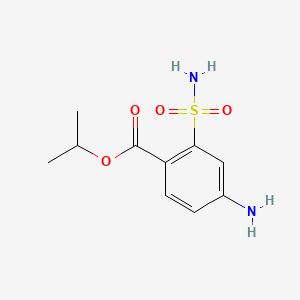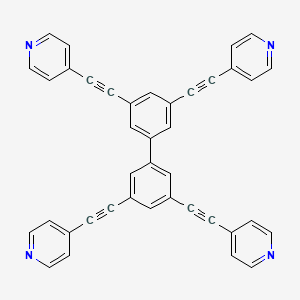
3,3',5,5'-Tetrakis(pyridin-4-ylethynyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is a complex organic compound that features a biphenyl core substituted with pyridin-4-ylethynyl groups at the 3,3’,5,5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 3,3’,5,5’-tetrabromo-1,1’-biphenyl with pyridin-4-ylethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Functionalized biphenyl derivatives with various substituents on the pyridinyl groups.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its potential use in the design of therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
Wirkmechanismus
The mechanism of action of 3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is primarily based on its ability to coordinate with metal ions. The pyridinyl groups can form coordination bonds with metal centers, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can exhibit high surface areas, tunable pore sizes, and selective adsorption capabilities, making them useful for various applications such as gas storage, separation, and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di(pyridin-4-yl)benzene: A simpler analog with only two pyridinyl groups.
2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine: Another compound used in the synthesis of MOFs with different structural properties.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A related compound with carboxyphenyl groups instead of pyridinyl groups.
Uniqueness
3,3’,5,5’-Tetrakis(pyridin-4-ylethynyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of ethynyl linkages, which provide additional rigidity and electronic properties. This makes it particularly suitable for the construction of MOFs with enhanced stability and functionality.
Eigenschaften
Molekularformel |
C40H22N4 |
|---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
4-[2-[3-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C40H22N4/c1(31-9-17-41-18-10-31)5-35-25-36(6-2-32-11-19-42-20-12-32)28-39(27-35)40-29-37(7-3-33-13-21-43-22-14-33)26-38(30-40)8-4-34-15-23-44-24-16-34/h9-30H |
InChI-Schlüssel |
KSSJDVSJCJKTPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5)C#CC6=CC=NC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


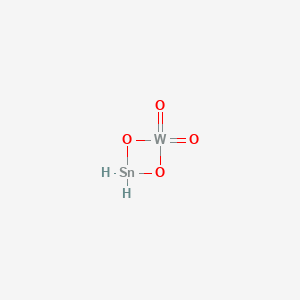
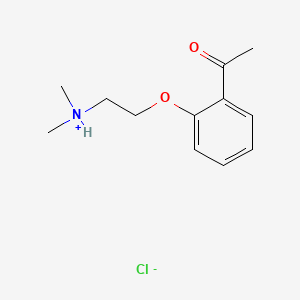

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)



